molecular formula C11H17N3O B2997783 2-[(1-Tert-butylazetidin-3-yl)oxy]pyrazine CAS No. 2197600-26-1

2-[(1-Tert-butylazetidin-3-yl)oxy]pyrazine

Cat. No.: B2997783
CAS No.: 2197600-26-1
M. Wt: 207.277
InChI Key: BUTIWMWDAVJQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Tert-butylazetidin-3-yl)oxy]pyrazine is a chemical compound with the molecular formula C11H17N3O It is characterized by the presence of a pyrazine ring substituted with a tert-butylazetidinyl group

Properties

IUPAC Name

2-(1-tert-butylazetidin-3-yl)oxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-11(2,3)14-7-9(8-14)15-10-6-12-4-5-13-10/h4-6,9H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTIWMWDAVJQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(C1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Tert-butylazetidin-3-yl)oxy]pyrazine typically involves the reaction of pyrazine derivatives with tert-butylazetidinyl intermediates. One common method includes the nucleophilic substitution reaction where a pyrazine derivative reacts with a tert-butylazetidinyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can facilitate large-scale production. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Tert-butylazetidin-3-yl)oxy]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrazine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of pyrazine N-oxides.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of substituted pyrazine compounds with various functional groups.

Scientific Research Applications

2-[(1-Tert-butylazetidin-3-yl)oxy]pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-[(1-Tert-butylazetidin-3-yl)oxy]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine
  • 2-[(1-Tert-butylazetidin-3-yl)oxy]pyrimidine
  • 2-[(1-Tert-butylazetidin-3-yl)oxy]triazine

Uniqueness

2-[(1-Tert-butylazetidin-3-yl)oxy]pyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and development.

Biological Activity

2-[(1-Tert-butylazetidin-3-yl)oxy]pyrazine is a novel compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazine class, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrazine ring substituted with a tert-butylazetidine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of pyrazine derivatives, including this compound, is often linked to their ability to inhibit various kinases and enzymes. Recent studies have indicated that pyrazine derivatives can act as inhibitors of MAP kinase interacting kinases (MNK1 and MNK2), which play crucial roles in cellular signaling pathways involved in inflammation and cancer progression .

Key Mechanisms Identified:

  • Kinase Inhibition : The compound may inhibit MNK kinases, which are implicated in the regulation of protein synthesis and cellular stress responses.
  • Antioxidant Activity : Pyrazine derivatives often exhibit antioxidant properties, potentially protecting cells from oxidative damage.
  • Neuroprotective Effects : Some studies suggest that compounds with similar structures can enhance neurovascular protection and improve neural function .

Biological Activities

Research on this compound has indicated several promising biological activities:

Anticancer Activity

In vitro studies show that pyrazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound demonstrated IC50 values in the low micromolar range against human hepatoma and breast cancer cell lines .

Cell Line IC50 (µM) Reference
MCF-710.4
SMMC-77210.071
K5620.164

Antimicrobial Activity

Pyrazine derivatives have shown significant antibacterial and antifungal properties. For instance, certain analogs of pyrazines were tested against common pathogens, revealing effective inhibition at various concentrations .

Case Studies

Several case studies highlight the effectiveness of pyrazine derivatives in biological applications:

  • Neuroprotection : A study demonstrated that a related pyrazine compound improved cell viability in neuroblastoma cells exposed to oxidative stress, suggesting a protective mechanism against neurodegeneration .
  • Cancer Treatment : In another study, a series of pyrazine derivatives were evaluated for their anticancer properties against different cell lines, showing promising results with some compounds inducing apoptosis through mitochondrial pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.